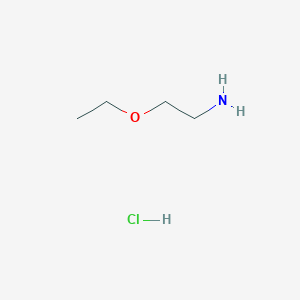
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride
Descripción general
Descripción
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride, commonly referred to as NEPMAH, is a synthetic organic compound used in various scientific research applications. It is a derivative of acetamide and consists of a nitrogen atom bound to two methyl groups and two ethynyl groups. NEPMAH has been found to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
1. Surgical Anesthetic Applications
Ketamine hydrochloride, a related compound, has been studied for its effectiveness as a surgical anesthetic in animals. Shucard, Andrew, and Beauford (1975) found that Ketamine, combined with Acepromazine, could produce a reliable surgical level of anesthesia in guinea pigs (Shucard, Andrew, & Beauford, 1975).
2. Study of Enzymatic Reactions in Carcinogens
The enzymatic conversion of N-hydroxy-2-fluorenylacetamide to o-amidophenols, which are structurally related to N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride, has been explored by Gutmann and Erickson (1969). This study focused on the reaction process in rat liver, which is relevant to understanding the metabolic pathways of related compounds (Gutmann & Erickson, 1969).
3. Inhibitory Activity on Detrusor Contraction
Research on N-(4-amino-2-butynyl)acetamides, which share a structural similarity, by Take et al. (1992), investigated their inhibitory activity on detrusor contraction. This is pertinent to understanding how related compounds might affect muscle contractions (Take et al., 1992).
4. Opioid Kappa Agonists
Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, closely related to the target compound, and evaluated them as opioid kappa agonists. This research provides insights into the pain-relieving potential of similar compounds (Barlow et al., 1991).
5. Anticancer Drug Synthesis and Analysis
Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to the target molecule, and its potential as an anticancer drug. This highlights the relevance of similar compounds in cancer treatment (Sharma et al., 2018).
6. Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized and evaluated 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a compound with a similar structure, for its antiviral and antiapoptotic effects, specifically in treating Japanese encephalitis. This indicates potential applications of related compounds in antiviral therapies (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2;/h1,4-7,12H,8H2,2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZPICSBABAPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC(=C1)C#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride | |
CAS RN |
1193389-81-9 | |
| Record name | Acetamide, N-(3-ethynylphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)


![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)




![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)